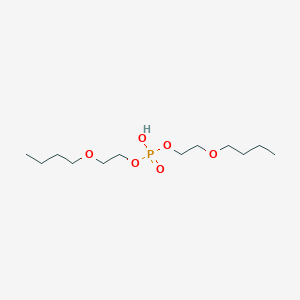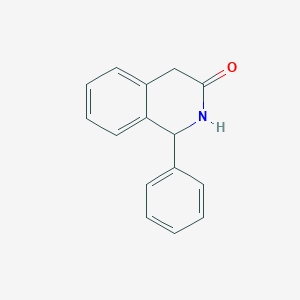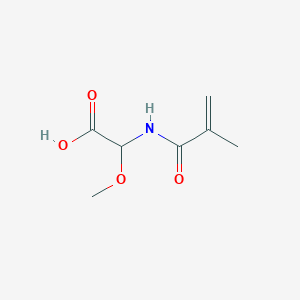
(Methacryloylamino)(methoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methacryloylamino)(methoxy)acetic acid, also known as MAAMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
(Methacryloylamino)(methoxy)acetic acid-based hydrogels have a unique mechanism of action due to their ability to swell in response to changes in pH and temperature. This property makes them ideal for drug delivery applications, as they can release drugs in response to changes in the body's environment. In addition, (Methacryloylamino)(methoxy)acetic acid-based hydrogels have been shown to have excellent biocompatibility, making them suitable for use in tissue engineering applications.
Biochemical and Physiological Effects
(Methacryloylamino)(methoxy)acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (Methacryloylamino)(methoxy)acetic acid-based hydrogels can support the growth and differentiation of various cell types, including stem cells. In addition, (Methacryloylamino)(methoxy)acetic acid-based hydrogels have been shown to have anti-inflammatory properties, which may make them useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Methacryloylamino)(methoxy)acetic acid-based hydrogels is their versatility. They can be synthesized with a range of physical and chemical properties, making them suitable for a variety of applications. However, one of the main limitations of (Methacryloylamino)(methoxy)acetic acid-based hydrogels is their relatively low mechanical strength, which may limit their use in certain tissue engineering applications.
Orientations Futures
There are several future directions for research on (Methacryloylamino)(methoxy)acetic acid. One area of interest is the development of (Methacryloylamino)(methoxy)acetic acid-based hydrogels for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the use of (Methacryloylamino)(methoxy)acetic acid-based hydrogels as scaffolds for the regeneration of damaged tissues, such as cartilage. Additionally, there is potential for the use of (Methacryloylamino)(methoxy)acetic acid-based hydrogels in the development of biosensors for the detection of disease biomarkers.
Méthodes De Synthèse
(Methacryloylamino)(methoxy)acetic acid is synthesized through a two-step process. The first step involves the reaction of methacrylic anhydride with aminoethanol to form N-(2-hydroxyethyl)methacrylamide. The second step involves the reaction of N-(2-hydroxyethyl)methacrylamide with methoxyacetic acid to form (Methacryloylamino)(methoxy)acetic acid.
Applications De Recherche Scientifique
(Methacryloylamino)(methoxy)acetic acid has been extensively studied for its potential applications in biomedical research. It has been used as a monomer for the synthesis of hydrogels, which have been used as scaffolds for tissue engineering and drug delivery. (Methacryloylamino)(methoxy)acetic acid-based hydrogels have also been used in the development of biosensors for the detection of glucose and other biomolecules.
Propriétés
Numéro CAS |
121627-27-8 |
|---|---|
Nom du produit |
(Methacryloylamino)(methoxy)acetic acid |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-methoxy-2-(2-methylprop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(2)5(9)8-6(12-3)7(10)11/h6H,1H2,2-3H3,(H,8,9)(H,10,11) |
Clé InChI |
IJDPNBIGSQXILF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
SMILES canonique |
CC(=C)C(=O)NC(C(=O)O)OC |
Synonymes |
Acetic acid, methoxy[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

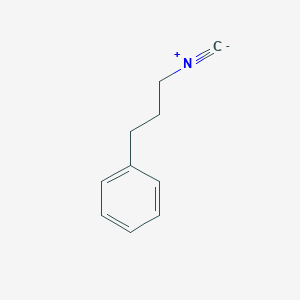
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
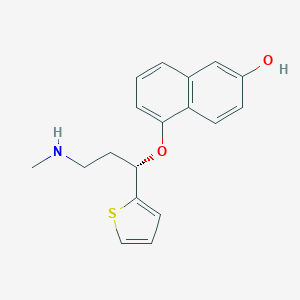

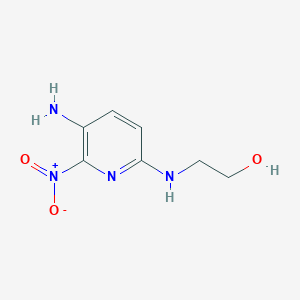
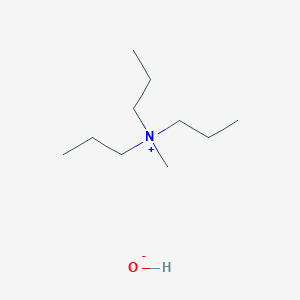
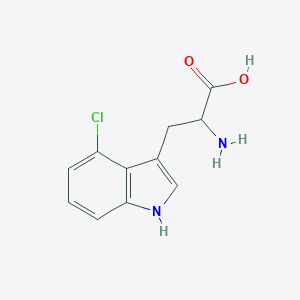
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
